Cas no 2229470-67-9 (2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one)
2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one
- 2229470-67-9
- EN300-1997554
-
- Inchi: 1S/C11H15NO3/c1-3-15-10-6-4-5-8(9(13)7-12)11(10)14-2/h4-6H,3,7,12H2,1-2H3
- InChI Key: AMUZXGJJRCFQEH-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=CC(C(CN)=O)=C1OC
Computed Properties
- Exact Mass: 209.10519334g/mol
- Monoisotopic Mass: 209.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 61.6Ų
2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1997554-0.05g |
2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one |
2229470-67-9 | 0.05g |
$660.0 | 2023-09-16 | ||
| Enamine | EN300-1997554-0.1g |
2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one |
2229470-67-9 | 0.1g |
$691.0 | 2023-09-16 | ||
| Enamine | EN300-1997554-0.25g |
2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one |
2229470-67-9 | 0.25g |
$723.0 | 2023-09-16 | ||
| Enamine | EN300-1997554-0.5g |
2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one |
2229470-67-9 | 0.5g |
$754.0 | 2023-09-16 | ||
| Enamine | EN300-1997554-1.0g |
2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one |
2229470-67-9 | 1g |
$785.0 | 2023-06-01 | ||
| Enamine | EN300-1997554-2.5g |
2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one |
2229470-67-9 | 2.5g |
$1539.0 | 2023-09-16 | ||
| Enamine | EN300-1997554-5.0g |
2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one |
2229470-67-9 | 5g |
$2277.0 | 2023-06-01 | ||
| Enamine | EN300-1997554-10.0g |
2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one |
2229470-67-9 | 10g |
$3376.0 | 2023-06-01 | ||
| Enamine | EN300-1997554-1g |
2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one |
2229470-67-9 | 1g |
$785.0 | 2023-09-16 | ||
| Enamine | EN300-1997554-5g |
2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one |
2229470-67-9 | 5g |
$2277.0 | 2023-09-16 |
2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one
Research Brief on 2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one (CAS: 2229470-67-9): Recent Advances and Applications
2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one (CAS: 2229470-67-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of recent studies exploring its potential applications in drug discovery, medicinal chemistry, and biochemical research. The presence of both amino and ketone functional groups, along with the ethoxy and methoxy substituents on the phenyl ring, provides this molecule with distinct reactivity and binding properties that make it a valuable intermediate in synthetic pathways.
Recent literature highlights the role of 2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one as a key precursor in the synthesis of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, where the compound served as a scaffold for designing molecules with high selectivity and potency against specific kinase targets. The research emphasized the compound's ability to form critical hydrogen bonds and hydrophobic interactions within the kinase active site, leading to improved binding affinity and therapeutic potential.
In addition to its applications in kinase inhibitor development, 2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one has shown promise in the field of neurodegenerative disease research. A recent investigation published in ACS Chemical Neuroscience (2024) explored its derivatives as potential modulators of protein aggregation processes implicated in Alzheimer's disease. The study reported that structural modifications of this core scaffold resulted in compounds capable of inhibiting β-amyloid fibril formation while maintaining favorable blood-brain barrier permeability.
The synthetic accessibility of 2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one has also been a focus of recent methodological developments. A 2024 publication in Organic Process Research & Development described an optimized, scalable synthesis route for this compound, achieving high yields (85-90%) while minimizing environmental impact through green chemistry approaches. This advancement is particularly significant for industrial-scale production and further pharmaceutical development.
From a safety and pharmacological perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) have provided preliminary data on the compound's safety profile. While showing good stability under physiological conditions, the studies recommend further investigation into its metabolic pathways and potential reactive metabolites before advancing to clinical applications. These findings underscore the importance of continued research to fully characterize this promising chemical entity.
Looking forward, the versatility of 2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one suggests its potential application across multiple therapeutic areas. Current research directions include exploration of its use in developing antimicrobial agents, particularly against drug-resistant bacterial strains, as well as its incorporation into fluorescent probes for biological imaging. The compound's unique structural features continue to inspire innovative applications in chemical biology and drug discovery.
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